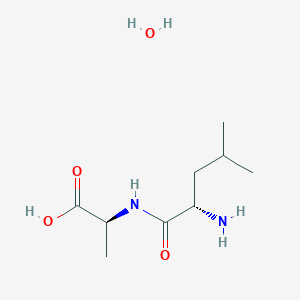

L-Leucyl-L-alanine

Description

Contemporary Significance in Peptide Science

In contemporary peptide science, L-Leucyl-L-alanine serves as a fundamental building block and a subject of investigation itself. Its simple structure makes it a useful model for studying the basic properties of peptide bonds and the influence of amino acid side chains on molecular behavior. The dipeptide's ability to form hydrogen bonds contributes to its stability and functionality, relevant aspects in the design and study of larger peptides and proteins. cymitquimica.com

Research indicates that this compound can be involved in biological activities, potentially including roles in signaling pathways or as a precursor for protein synthesis. cymitquimica.com Its synthesis is achievable through standard peptide coupling methods, making it readily available for research purposes. cymitquimica.com Furthermore, studies have explored the molecular recognition properties of this compound, demonstrating its ability to form inclusion crystals with certain molecules like alkyl methyl sulfoxides. researchgate.net This enantioselective inclusion suggests potential applications in separation processes or as a component in supramolecular assemblies. researchgate.net

Overview of Key Research Domains Pertaining to this compound

Research involving this compound spans several key domains within academic science. One area of investigation focuses on its role in biological processes, including its potential as a metabolite and its presence in various organisms and even certain foods. hmdb.canih.gov

Another significant research domain involves the study of its physical and chemical properties, particularly in the context of formulation and stability. For instance, research has been conducted on the lyophilization of this compound formulations to ensure stability for diagnostic applications. sld.cusld.cu These studies utilize techniques like Differential Thermal Analysis/Impedance and lyomicroscopy to determine critical parameters for freeze-drying. sld.cusld.cu

Furthermore, this compound has been explored for its potential applications in analytical methods. It has been found to act as a fluorescence intensifier in fluorimetric techniques used for determining other compounds, such as phenylalanine. scbt.commpbio.commpbio.com

While not the focus of this article, related research on other dipeptides, such as L-leucyl-L-leucine, provides insights into the behavior of peptides with similar amino acid compositions, including their self-assembly and cyclization properties under thermal treatment. acs.org

Key properties of this compound relevant to these research domains are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂O₃ | cymitquimica.comhmdb.canih.govscbt.com |

| Molecular Weight | 202.25 g/mol | hmdb.canih.govscbt.com |

| CAS Number | 7298-84-2 | cymitquimica.comglpbio.comscbt.commpbio.comsuprabank.orgalibaba.com |

| PubChem CID | 81721 | nih.govsuprabank.orgalibaba.commetabolomicsworkbench.orguni.lu |

| Solubility (Water) | 20.6 g/L (Predicted) | hmdb.ca |

| Solubility (Water) | 100 mg/mL (494.44 mM) | glpbio.com |

| LogP (Predicted) | -1.4, -2.1, -2.8 | hmdb.canih.govsuprabank.org |

| Hydrogen Bond Donors | 3 | hmdb.casuprabank.org |

| Hydrogen Bond Acceptors | 4 | hmdb.casuprabank.org |

| Monoisotopic Mass | 202.13174 Da | nih.govuni.lu |

| Physical Description | White powder; Solid | nih.gov |

Research findings highlight the diverse applications and areas of study involving this compound, from fundamental peptide chemistry to analytical method development and formulation science.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-5(2)4-7(10)8(12)11-6(3)9(13)14/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQGMTRYSIHDAC-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884368 | |

| Record name | L-Alanine, L-leucyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Leucyl-alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15165 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Leucylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7298-84-2 | |

| Record name | L-Leucyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7298-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucyl-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, L-leucyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Alanine, L-leucyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-leucyl-L-alanine hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5Z5KX9GYZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Leucylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for L Leucyl L Alanine and Its Analogues

Chemical Synthesis Approaches

Chemical synthesis of peptides involves the formation of peptide bonds between amino acids, often requiring the use of protecting groups to prevent unwanted side reactions. bachem.com Standard peptide coupling methods are employed for the synthesis of L-Leucyl-L-alanine. cymitquimica.com

Solid-Phase Peptide Synthesis (SPPS) and Cleavage Strategies

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for peptide production, including peptides containing this compound units. This method involves the sequential addition of protected amino acids to a growing peptide chain that is anchored to a solid resin.

The SPPS process typically includes coupling and deprotection steps. In the coupling step, an activated amino acid is coupled to the resin-bound peptide using reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC). Deprotection involves the removal of protecting groups from the amino acids, often using trifluoroacetic acid (TFA), to expose the reactive amine groups for the next coupling step.

Once the desired peptide sequence is assembled, the peptide is cleaved from the solid resin. Cleavage is typically performed using a cleavage cocktail, which commonly contains TFA, water, and scavengers like triisopropylsilane (B1312306) (TIS).

An improved SPPS method utilizes base-labile Nα-amino protecting groups, such as the 9-fluorenylmethyloxycarbonyl group (Fmoc). google.com Using a base, such as piperidine, to cleave these protecting groups in each cycle can lead to a more efficient synthesis by avoiding acid treatment, which can prevent the loss of peptide from the support during deprotection cycles and reduce the number of wash cycles. google.com

Radical Polymerization of N-Methacryloyl-L-leucyl-L-alanine Derivatives

N-Methacryloyl-L-leucyl-L-alanine methyl ester (MA-LA-M), a methacrylamide (B166291) having a dipeptide structure, has been synthesized and subjected to radical polymerization. acs.orgresearchmap.jp This monomer is prepared by the condensation of methacrylic acid with this compound methyl ester using coupling reagents like EDC·HCl and HOBt in the presence of triethylamine. acs.org this compound methyl ester trifluoroacetate (B77799) (TFA·Leu-Ala-OMe), a precursor for MA-LA-M synthesis, is prepared by coupling N-(tert-butoxycarbonyl)-L-leucine (Boc-Leu-OH) and L-alanine methyl ester hydrochloride (HCl·Ala-OMe), followed by Boc group deprotection with TFA. acs.org MA-LA-M has shown higher radical polymerizability compared to methacrylamide with a single leucine (B10760876) structure (N-methacryloyl-L-leucine methyl ester). acs.org

Development of Oligopeptide Moieties with this compound Units

Oligopeptide moieties containing this compound units have been developed. The synthesis and radical polymerization behavior of methacrylamides having this compound oligopeptide moieties, specifically N-methacryloyl-(this compound)n methyl ester (MA-(LA)n-M), where 'n' represents the number of repeating units, have been investigated. researchgate.netmdpi.com Studies have explored the effect of the peptide chain length on the radical polymerizability of these monomers. mdpi.com

Furthermore, the synthesis of oligopeptides with the L-alanyl-L-leucylglycyl sequence, where some glycines are replaced with N-methylglycines, has been achieved using the fragment condensation method. rsc.org Specifically, Nps-L-Ala-L-Leu-Gly-ONSu and Nps-L-Ala-L-Leu-Sar-ONSu were used in this approach. rsc.org

Enzymatic Synthesis Approaches

Enzymatic synthesis offers an alternative approach to peptide bond formation, often providing high specificity and mild reaction conditions.

Protease-Mediated Peptide Bond Formation

Proteases, traditionally known for hydrolyzing peptide bonds, can also catalyze peptide bond formation under suitable conditions, such as in non-aqueous environments where the thermodynamic equilibrium shifts towards synthesis. sci-hub.senih.gov This approach, known as protease-mediated peptide synthesis (PMPS), was first reported in 1938. acs.org While PMPS can be simple and environmentally benign, challenges include shifting the reaction equilibrium towards synthesis and optimizing substrate and protease selection. acs.org The specificity of proteases is crucial in PMPS, as using proteases with broad specificity can lead to the cleavage of pre-existing peptide bonds and the formation of undesired byproducts. nih.gov

L-amino acid ligases (LALs) are microbial enzymes that catalyze dipeptide synthesis from unprotected amino acids in an ATP-dependent manner. sci-hub.seasm.org An LAL from Pseudomonas syringae, encoded by the tabS gene, has shown broad substrate specificity and can synthesize various dipeptides, including those containing leucine and alanine (B10760859). asm.org This enzyme exhibits distinct substrate selectivity at the N and C termini, allowing for the specific synthesis of peptides without the formation of homopeptides or reverse-sequence heteropeptides. asm.org

Lipases have also been used for the enzymatic synthesis of amino acid esters of glucose, including L-leucyl and L-alanyl esters, in non-polar solvents. nih.govresearchgate.net

Thermolysin-Catalyzed Synthesis Mechanisms Involving this compound Precursors

Thermolysin, a thermostable protease, is known to catalyze both the synthesis and breakdown of peptides. It exhibits a preference for hydrophobic residues, such as leucine, at the carbonyl donor site, which enhances reaction rates in synthesis. nih.gov

Thermolysin has been utilized in the synthesis of peptides, and studies have investigated the kinetics and mechanisms involved. nih.gov In the condensation of N-substituted amino acids and peptides with L-leucinanilide, thermolysin shows a preference for a hydrophobic L-amino acid as the carbonyl-group donor. nih.gov The presence of another hydrophobic amino acid residue adjacent to the carbonyl-group donor can significantly enhance the synthesis rate. nih.gov

The effect of structural changes in both the carboxyl and amine components of the condensation reaction aligns with the known primary and secondary specificities of thermolysin in peptide hydrolysis. nih.gov Kinetic studies have provided data on the apparent kcat and Km values for the entry of the acidic component into the condensation reaction. nih.gov The results suggest a synergistic effect in the binding of the two reactants at the active site, largely expressed at the level of the transition-state complex. nih.gov

Thermolysin catalyzes the synthesis and breakdown of peptides like Leu-Leu-Ala at specific conditions, such as pH 7.5 and 37°C.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 81721 metabolomicsworkbench.orguni.lusuprabank.orgalibaba.com |

| L-Leucyl-L-alanyl-L-alanyl-L-valyl-L-leucyl-L-valyl-L-valyl-L-phenylalanine | 62872564 |

| L-Alanyl-L-leucyl-L-alanine | 7016119 uni.lu |

| Leu-Leu-Ala (L-leucyl-L-leucyl-L-alanine) | 7020110 nih.gov |

| L-Alanyl-L-prolyl-L-seryl-L-leucine | 92074288 |

| N-Methacryloyl-L-leucyl-L-alanine methyl ester (MA-LA-M) | Not found in search results |

| N-Methacryloyl-L-leucyl-L-alanine oligopeptide moieties (MA-(LA)n-M) | Not found in search results |

| Nps-L-Ala-L-Leu-Gly-ONSu | Not found in search results |

| Nps-L-Ala-L-Leu-Sar-ONSu | Not found in search results |

| This compound methyl ester trifluoroacetate (TFA·Leu-Ala-OMe) | Not found in search results |

| N-(tert-butoxycarbonyl)-L-leucine (Boc-Leu-OH) | Not found in search results |

| L-alanine methyl ester hydrochloride (HCl·Ala-OMe) | Not found in search results |

| L-leucinanilide | Not found in search results |

| N-[3-(2-furyl)acryloyl]-L-leucyl-L-alanine amide | Not found in search results |

| N-[3-(2-furyl)acryloyl]L-phenyl-alanyl-L-alanine amide | Not found in search results |

| L-alanyl-L-glutamine | Not found in search results |

Data Tables

Based on the search results, detailed quantitative data suitable for interactive tables across multiple synthesis methods for this compound specifically is limited. However, some research findings on enzymatic synthesis yields for related peptides catalyzed by L-amino acid ligase from Pseudomonas syringae were reported asm.org.

| Dipeptide Synthesized | Enzyme | Yield (%) |

| L-arginyl-L-phenylalanine | L-amino acid ligase (Pseudomonas syringae) | 62 |

| L-leucyl-L-isoleucine | L-amino acid ligase (Pseudomonas syringae) | 77 |

| L-glutaminyl-L-tryptophan | L-amino acid ligase (Pseudomonas syringae) | 54 |

| L-leucyl-L-serine | L-amino acid ligase (Pseudomonas syringae) | 83 |

| L-glutaminyl-L-threonine | L-amino acid ligase (Pseudomonas syringae) | 96 |

Another study on lipase-catalyzed synthesis of amino acid esters of D-glucose reported conversion yields researchgate.net.

| Ester Synthesized | Enzyme | Conversion Yield (%) | Reaction Time (h) | Solvent System |

| L-leucyl-D-glucose ester | Porcine pancreas lipase (B570770) (PPL) | 24.4 | 72 | DMF/dichloromethane (10:90 v/v) |

| L-alanyl-D-glucose ester | Porcine pancreas lipase (PPL) | 28.9 | 72 | DMF/dichloromethane (10:90 v/v) |

| L-phenylalanyl-D-glucose ester | Porcine pancreas lipase (PPL) | 87.4 | 72 | DMF/dichloromethane (10:90 v/v) |

| L-alanine and D-glucose | Rhizomucor miehei lipase (RML) | 67 | Not specified | With acetate (B1210297) buffer (pH 4) |

Enzymatic Interactions and Hydrolysis of L Leucyl L Alanine

Dipeptidase Activity and Specificity

Dipeptidases exhibit varying degrees of activity and specificity towards different dipeptides. The hydrolysis of L-Leucyl-L-alanine is a key reaction catalyzed by certain dipeptidases.

Characterization of this compound Hydrolysis by Dipeptidases

Studies have characterized the hydrolysis of this compound by dipeptidases from various sources. For instance, a dipeptidase purified from Aspergillus oryzae has been shown to hydrolyze L-leucylalanine. This hydrolysis by the Aspergillus dipeptidase requires activation by divalent metal ions such as Zn²⁺ or Co²⁺. tandfonline.com Another dipeptidase from Lactobacillus helveticus SBT 2171 also demonstrates activity towards this compound. This enzyme is also metal-dependent, with its activity stimulated by Zn²⁺ and Co²⁺, and the activity lost upon treatment with metal chelators like EDTA can be restored by these ions. asm.org The hydrolysis of this compound has also been observed in the mucosa of the human small intestine, where it is hydrolyzed to approximately 70% by intestinal hydrolase activity. jci.org

Influence of Amino Acid Residues on Enzymatic Cleavage Kinetics

The specific amino acid residues within a peptide significantly influence the kinetics of enzymatic cleavage. While some studies focus on the effect of N-terminal residues on peptide cleavage through diketopiperazine formation, which is a non-enzymatic degradation pathway influenced by the nature of the N-terminal amino acid (polar or charged residues leading to faster kinetics compared to nonpolar ones) nih.govresearchgate.net, the influence of residues on enzymatic cleavage kinetics by dipeptidases is also evident. For dipeptidases, the identity of both amino acids in the dipeptide substrate plays a crucial role in determining the rate and efficiency of hydrolysis. For example, comparative studies on dipeptidase substrate preferences highlight how different dipeptides are hydrolyzed at varying rates by the same enzyme dfo-mpo.gc.ca. The presence of specific amino acids at the scissile bond can affect the binding affinity and catalytic turnover of the enzyme.

Comparative Studies on Dipeptidase Substrate Preferences

Comparative studies reveal that dipeptidases exhibit distinct substrate preferences. For instance, a dipeptidase from cod spleen shows a preference for breaking down L-alanine peptides, hydrolyzing L-alanyl-glycine much more rapidly than L-leucyl-glycine. dfo-mpo.gc.ca In contrast, the dipeptidase from Lactobacillus helveticus SBT 2171 is active towards various dipeptides with relatively hydrophobic amino-terminal amino acids, but does not hydrolyze peptides containing proline, glutamic acid, or aspartic acid. asm.org Studies on human intestinal mucosa also show varying hydrolysis rates for different dipeptides, with this compound being hydrolyzed to a considerable extent (70%) compared to other dipeptides like glycylglycine (B550881) (0%) or L-leucyl-L-tyrosine (30%). jci.org These differences in hydrolysis rates underscore the substrate specificity of dipeptidases.

Below is a table illustrating the relative hydrolysis of various dipeptides by normal human intestinal mucosa, demonstrating the enzyme's substrate preferences. jci.org

| Substrate | Hydrolysis (%) |

| L-Alanylglycine | 100 |

| Glycyl-L-alanine | 100 |

| Glycyl-L-leucine | 100 |

| L-Phenylalanyl-L-phenylalanine | 100 |

| L-Alanyl-L-phenylalanine | 90 |

| Glycyl-L-phenylalanine | 90 |

| Glycyl-L-tryptophan | 90 |

| Glycyl-L-tyrosine | 80 |

| This compound | 70 |

| L-Methionylglycine | 70 |

| L-Leucyl-L-phenylalanine | 40 |

| L-Leucyl-L-tyrosine | 30 |

| L-Methionyl-L-phenylalanine | 20 |

| L-Phenylalanyl-L-methionine | 10 |

| L-Phenylalanylglycine | 10 |

| Glycyl L-proline | <10 |

| L-Leucine amide | <10 |

| L-Phenylalanine amide | Trace |

| Glycylglycine | 0 |

Note: Data is estimated from paper electrophoretograms. jci.org

Modulation of Enzyme Catalysis

The catalytic activity of enzymes involved in peptide hydrolysis, such as thermolysin and leucine (B10760876) aminopeptidase (B13392206), can be modulated by external factors, including neutral salts and divalent metal ions.

Effect of Neutral Salts on Thermolysin Activity with this compound Amide Substrates

Neutral salts have been shown to remarkably enhance the activity of thermolysin in the hydrolysis of certain substrates. Studies using furylacryloyl dipeptide amides, including N-[3-(2-furyl)acryloyl]-L-leucyl-L-alanine amide, have investigated the effect of salts on thermolysin activity. The degree of activation by neutral salts like NaCl is considerably similar across substrates with various hydrophobic amino acids at the cleavable bond, indicating that the activation is not dependent on the hydrophobicity of these side chains. nih.govnih.govwho.intresearchgate.net The activation by salts is primarily attributed to an increase in the catalytic constant (kcat). nih.govresearchgate.net The effectiveness of monovalent cations in increasing kcat follows the order Na⁺ > K⁺ > Li⁺. nih.govresearchgate.net

Role of Divalent Metal Ions in Leucine Aminopeptidase Activation

Leucine aminopeptidases (LAPs) are metalloenzymes that require divalent metal ions for activation and catalytic activity. acs.orgacs.org These enzymes typically contain two metal binding sites in their active center, both of which must be occupied for catalytic activity. acs.org The metal ions are involved in substrate and water molecule binding and help stabilize the transition state intermediate. acs.org For many LAPs, including those from Leishmania and Cryptosporidium parvum, activity is significantly increased in the presence of Mn²⁺ and Co²⁺. acs.orgcambridge.org While some LAPs show a preference for Zn²⁺ at one of the metal binding sites, other divalent metal ions can also occupy these sites and influence catalytic efficiency. acs.orgacs.orgcambridge.orgresearchgate.net The presence and type of divalent metal ions are crucial for the proper conformation and function of leucine aminopeptidases, enabling them to effectively hydrolyze peptide substrates like this compound. acs.orgcambridge.orgresearchgate.net

Molecular Recognition and Supramolecular Organization of L Leucyl L Alanine

Enantioselective Inclusion Phenomena

L-Leucyl-L-alanine has been shown to participate in enantioselective inclusion phenomena, where it preferentially includes one enantiomer of a chiral guest molecule into its crystal structure.

Formation of this compound Inclusion Crystals with Chiral Sulfoxides

This compound, a simple aliphatic dipeptide, forms inclusion crystals with several alkyl methyl sulfoxides researchgate.netsci-hub.se. This inclusion process is enantioselective, meaning that the dipeptide host preferentially incorporates one stereoisomer of the chiral sulfoxide (B87167) guest into its crystal lattice researchgate.netsci-hub.se. Studies have investigated the formation of these inclusion compounds with various sulfoxides, including dimethyl sulfoxide (DMSO), isobutyl methyl sulfoxide, and benzyl (B1604629) methyl sulfoxide researchgate.net.

Elucidation of Host-Guest Interactions within Inclusion Cavities

Single-crystal X-ray analyses of inclusion compounds formed by this compound with sulfoxides like dimethyl sulfoxide, isobutyl methyl sulfoxide, and benzyl methyl sulfoxide have provided insights into the host-guest interactions and the nature of the inclusion cavities researchgate.net. These analyses revealed that this compound molecules self-assemble to create layer structures, and the sulfoxide guest molecules are accommodated within cavities formed between these layers researchgate.netsci-hub.se. The shape and size of the inclusion cavity are influenced by the self-assembly of the Leu-Ala molecules researchgate.net.

Within these cavities, the guest sulfoxide molecules are positioned in a specific orientation. For instance, when alkyl methyl sulfoxides are included, the methyl group of the sulfoxide tends to face the methyl group within the this compound cavity researchgate.net. When the alkyl group of the sulfoxide is larger, such as isobutyl, butyl, or benzyl, it occupies the residual space within the cavity, contributing to effective crystal packing researchgate.net. This arrangement leads to a high (R)-enantioselectivity for sulfoxides with comparably large alkyl groups in this compound crystals researchgate.net. The strength of host-guest interactions and the complementarity between the host cavity and the guest molecule are crucial factors in the formation of these inclusion phases bac-lac.gc.ca.

Self-Assembly Mechanisms and Framework Formation

Beyond forming inclusion crystals, this compound also exhibits self-assembly behavior, leading to the formation of ordered structures, including layer frameworks.

This compound Self-Assembly into Layer Structures

This compound molecules self-assemble to form distinct layer structures in the solid state researchgate.netsci-hub.se. This self-assembly is driven by intermolecular interactions, including salt formation and hydrogen bonding between the dipeptide molecules sci-hub.se. The layered arrangement of this compound molecules creates cavities that can accommodate guest molecules, as observed in the inclusion crystals formed with sulfoxides researchgate.netsci-hub.se. The presence of guest molecules within these cavities can influence the spacing between the layers, leading to effective host-guest packing sci-hub.se.

Dipeptide Frameworks as Host Systems in Supramolecular Engineering

Dipeptides, including this compound, are being explored as building blocks for creating host frameworks in supramolecular engineering orcid.org. These dipeptide-based frameworks can act as host systems for the inclusion of various guest molecules orcid.org. The ability of dipeptides to self-assemble into ordered structures with defined cavities makes them promising candidates for applications in areas such as separation processes and the design of new materials mdpi.com. The specific arrangement and interactions within these dipeptide frameworks dictate their host properties and their ability to selectively include guest molecules mdpi.comresearchgate.net. While this compound specifically forms layer structures that act as hosts researchgate.netsci-hub.se, other dipeptides like L-Valyl-L-Alanine have also been shown to create frameworks capable of acting as containers for molecules mdpi.com. The study of these dipeptide frameworks contributes to the broader field of crystal engineering, which aims to design and construct solid-state architectures with desired properties through the controlled assembly of molecular building blocks mdpi.com.

Conformational Analysis and Spectroscopic Characterization of L Leucyl L Alanine

Spectroscopic Probes of Molecular Conformation

Circular Dichroism (CD) Spectroscopy for Solution Conformations

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the solution conformations of chiral molecules like peptides. It measures the differential absorption of left and right circularly polarized light as a function of wavelength, providing information about the secondary structure elements present. CD spectroscopy has been used to study the conformational properties of various peptides and polypeptides in solution. acs.orgresearchgate.net While direct CD studies focusing solely on L-Leucyl-L-alanine are not explicitly detailed in the provided snippets, CD is a standard method for analyzing peptide conformations in solution, including backbone and side-chain contributions to the spectra. Studies on related peptides like L-alanyl-L-alanine have utilized electronic CD (ECD) to understand conformational dependence on molecular charge. ebi.ac.uk

Vibrational Spectroscopies (FTIR, Raman, VCD) for Backbone Analysis

Vibrational spectroscopies, such as Fourier Transform Infrared (FTIR), Raman, and Vibrational Circular Dichroism (VCD), are sensitive to the vibrational modes of molecules, which are influenced by their structure and bonding. These techniques are particularly useful for analyzing the peptide backbone conformation. pnas.organnualreviews.orgfu-berlin.de

FTIR spectroscopy can provide information about the presence and environment of functional groups, including the peptide bond. uoguelph.canih.gov Raman spectroscopy complements FTIR by probing different molecular vibrations. pnas.org VCD, the extension of CD into the infrared region, is highly sensitive to the stereochemistry and conformation of chiral molecules, offering detailed insights into the local environment of chiral centers and the peptide backbone geometry. pnas.organnualreviews.orgnih.gov

Studies on simple alanyl peptides, including L-alanyl-L-alanine, have employed FTIR, Raman, and VCD to investigate solution conformations and backbone dihedral angles. pnas.orgnih.govpnas.org For instance, VCD spectra of L-alanyl-L-alanine in D2O solution at different pH values have been studied to understand intramolecular hydrogen bonding and conformational preferences. nih.gov The CH-stretching VCD spectra were consistent with the presence of a five-membered intramolecular hydrogen-bonded ring at neutral and high pH, and a seven-membered ring at low pH. nih.gov

Research combining IR experiments and first-principles calculations on Alanine-Leucine (Ala-Leu) peptides in solution has shown that IR spectra computed from molecular dynamics simulations exhibit prominent bands assigned to the stretch vibrations of the carbonyl (C=O) and carboxyl (COO-) groups. fu-berlin.de Variations in band widths and maxima were related to fluctuations in backbone torsion angles. fu-berlin.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed three-dimensional structure and dynamics of molecules in solution. mdpi.comtaylorfrancis.com By analyzing the chemical shifts, coupling constants, and NOE (Nuclear Overhauser Effect) interactions, researchers can gain information about the connectivity, conformation, and flexibility of a peptide. mdpi.com

NMR spectroscopy is widely used for structural elucidation of peptides. taylorfrancis.com While specific detailed NMR data for this compound were not extensively provided in the search results, general applications of NMR to peptides like L-alanyl-L-alanine highlight its utility in determining conformational dependence on molecular charge and studying cross-correlated relaxations in the peptide backbone. ebi.ac.uk NMR spectrometry was also used to characterize the chemical structure of the reaction product during the thermal cyclization of L-leucyl-L-leucine in the solid state. researchgate.net Additionally, 1H and 13C NMR spectra for this compound and related protected forms like Z-L-LEUCYL-L-ALANINE are available, providing characteristic spectral fingerprints. chemicalbook.comchemicalbook.com

Crystallographic and Computational Conformational Studies

Crystallographic techniques provide high-resolution structural information for molecules in the solid state, while computational methods offer theoretical insights into conformational landscapes and dynamics in various environments.

Single-Crystal X-ray Diffraction Analyses of this compound Compounds

Single-crystal X-ray diffraction is a technique that determines the arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and torsion angles, thus revealing the molecule's conformation in the crystal lattice. bac-lac.gc.ca This method is valuable for obtaining detailed structural information of peptides and their complexes. researchgate.netnih.gov

Single-crystal X-ray diffraction analysis has been applied to study inclusion compounds of leucyl-alanine, allowing for the determination of their crystal structure. uoguelph.cabac-lac.gc.ca While a direct crystal structure of this compound itself was not explicitly found, studies on related dipeptides like L-leucyl-L-leucine have been performed using this technique. The crystal structure of L-leucyl-L-leucine.DMSO solvate revealed details about its peptide backbone and side-chain conformations in the solid state, including torsion angles and the presence of intramolecular hydrogen bonding. nih.gov

Molecular Dynamics Simulations for Conformational and Dynamical Properties

Molecular Dynamics (MD) simulations are computational methods that simulate the movement of atoms and molecules over time based on physical laws. These simulations can provide insights into the conformational flexibility, dynamic behavior, and preferred conformations of peptides in different environments, including solution. uoguelph.caresearchgate.netresearchgate.net

MD simulations are used to explore the conformational space of peptides and analyze their properties. researchgate.net Studies on alanine (B10760859) dipeptide analogs in solution have utilized DFT-MD simulations to investigate conformational behavior and relate it to spectroscopic data. fu-berlin.de MD simulations have also been applied to study the self-assembly and conformational properties of other dipeptides, such as phenylalanine-leucine. researchgate.net Furthermore, MD simulations can be used to study the dynamics of peptides interacting with other molecules, such as in the context of enzyme-substrate interactions. researchgate.net While specific MD simulations focused solely on this compound were not prominently featured, the technique is broadly applicable to understanding the conformational and dynamical properties of peptides like this compound in solution and other phases.

Preferred Peptide Backbone Conformations in Aqueous Environments

The conformational behavior of dipeptides in aqueous solution is influenced by a complex interplay of factors, including the intrinsic preferences of the amino acid residues, hydrogen bonding with the solvent, and electrostatic interactions related to the molecule's charge state (cationic, zwitterionic, or anionic). Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), coupled with computational techniques such as ab initio calculations and molecular dynamics simulations, are commonly employed to elucidate these preferred conformations.

Research on related dipeptides, such as L-Alanyl-L-alanine (Ala-Ala), has shown that the peptide backbone conformation can vary significantly with pH due to changes in the molecule's charge state ebi.ac.uknih.gov. For Ala-Ala, studies combining NMR and density functional computations indicated that while the cationic (AA+) and zwitterionic (AAZW) forms exhibit similar main-chain peptide conformations, the anionic form (AA-) can adopt an additional, approximately equally populated conformer in aqueous solution nih.gov. This highlights the sensitivity of dipeptide conformation to the surrounding environment and ionization state.

While specific detailed data tables for this compound backbone dihedral angles (phi, ψ) in aqueous solution from direct experimental or computational studies were not prominently found, general principles from peptide conformational analysis apply. The Ramachandran plot illustrates the sterically allowed regions for the phi (Φ) and psi (Ψ) dihedral angles of amino acid residues in a polypeptide chain. For residues like alanine and leucine (B10760876), these plots indicate preferred regions corresponding to extended β-strand conformations, polyproline II (PPII) helices, and right-handed α-helices, although the latter is less common for isolated dipeptides in water.

Studies on alanine-based tripeptides (Ala-X-Ala) in 2H2O, utilizing techniques like Fourier transform IR, polarized Raman spectroscopy, and vibrational CD, have provided insights into the preferred conformations of central amino acid residues (X) in an aqueous environment pnas.org. This research indicated that residues like alanine and leucine populate both extended β-strand and polyproline II-like structures with comparable probability in the unfolded state in aqueous solution pnas.org. This suggests that this compound in water is likely to exist as an ensemble of conformers, with significant populations in extended and PPII-like regions of the Ramachandran plot for both the leucine and alanine residues.

Further detailed understanding of the preferred backbone conformations of this compound in aqueous solution would require dedicated experimental studies using techniques like multidimensional NMR to determine scalar couplings and NOEs, which provide constraints on dihedral angles, or extensive molecular dynamics simulations that can sample the conformational space in a solvated environment.

Biological Roles and Interactions of L Leucyl L Alanine

Metabolic Pathways and Biological Regulation

L-Leucyl-L-alanine participates in metabolic processes, although its specific roles are still being elucidated. nih.gov

Involvement in Lipid and Amino Acid Metabolism

While direct involvement of this compound specifically in lipid and amino acid metabolism is not extensively detailed in the search results, studies on its constituent amino acids, leucine (B10760876) and alanine (B10760859), provide some context. L-alanine can be synthesized from pyruvate (B1213749) and branched-chain amino acids like leucine. wikipedia.org Alanine metabolism is closely linked to pathways such as glycolysis, gluconeogenesis, and the citric acid cycle. ymdb.ca It can also arise with lactate (B86563) and contribute to glucose generation via the alanine cycle. ymdb.ca Dietary supplementation with L-leucine and L-alanine has shown similar acute effects in preventing high-fat diet-induced obesity in mice, suggesting an influence on body fat accumulation and liver triacylglycerol content. nih.gov These effects were correlated with total energy intake and potentially linked to satiety and the suppression of liver lipogenesis. nih.gov

Role in Intestinal Immune Response to Pathogens (e.g., E. coli F17)

Research suggests that this compound hydrate (B1144303) may act as a vital regulator in the intestinal immune response to E. coli F17 infection, although its specific biological roles in this context are not yet fully understood. nih.govresearchgate.net Studies integrating microbiome, metabolome, and transcriptome data in sheep susceptible and antagonistic to E. coli F17 infection identified this compound hydrate as a metabolite linked to selected genes and metabolites that were clearly separated between the two groups. researchgate.netresearchgate.net The expression of this compound hydrate was observed to be higher in sensitive lambs compared to antagonistic lambs. nih.govresearchgate.net

This compound as a Potential Biological Biomarker

This compound has been identified as a potential biological biomarker. hmdb.canih.govresearchgate.net It has been detected in certain foods, such as chickens and domestic pigs, which could make it a potential biomarker for the consumption of these foods. hmdb.ca Integrated omics analyses in the context of E. coli F17 infection in sheep also revealed subsets of potential biomarkers, and while this compound hydrate was linked to these, other metabolites like GlcADG 18:0-18:2, ethylmalonic acid, and FBLIM1 were highlighted as potential biomarkers for E. coli F17 infection susceptibility. nih.govresearchgate.netresearchgate.net

Functional Interactions in Biological Systems

This compound exhibits functional interactions within biological systems, influencing cellular processes and potentially inhibiting bacterial functions.

Influence on Cellular Processes and Growth Traits

While specific details on this compound's direct influence on a wide range of cellular processes and growth traits are limited in the provided search results, its role as a dipeptide building block for proteins is fundamental to cellular function and growth. cymitquimica.com Studies on L-alanine, a component of this compound, indicate its uptake by bacteria and its reflection of their proliferative activity. mdpi.com The accumulation of L-alanine in E. coli suggests differences in amino acid transport systems compared to human tumor cells. mdpi.com The presence of L-leucine and L-alanine has been shown to significantly affect the basal transcription and phase variation control of foo expression in E. coli, which is related to fimbriae synthesis. nih.gov This indicates an influence on gene expression and cellular characteristics in bacteria. nih.gov

Inhibition of Bacterial Biofilm Formation by this compound Containing Cyclic Peptides

Cyclic peptides containing this compound have demonstrated the ability to inhibit bacterial biofilm formation. nih.gov For instance, Cereusitin B, a new cyclic tetrapeptide isolated from a marine-associated Bacillus species with the structure cyclo-(L-phenylalanyl-trans-4-hydroxy-L-prolyl-L-leucyl-L-alanine), showed the ability to inhibit the formation of S. aureus biofilm. nih.govcolab.wsresearchgate.net This highlights the potential of peptides incorporating the this compound moiety in combating bacterial biofilms, which are implicated in antibiotic resistance. mdpi.comfrontiersin.org

Compound Information

| Compound Name | PubChem CID |

| This compound | 81721 |

| This compound hydrate | 81721 |

Data Tables

Based on the search results, a data table can be presented regarding the effect of L-leucine and L-alanine supplementation on body fat accumulation in mice.

| Diet Group | Body Fat Accumulation (Relative to AP) |

| AP (Adequate Protein) | Baseline |

| HP (High Protein) | Prevented |

| Leu (L-Leucine) | Intermediate Reduction |

| Ala (L-Alanine) | Intermediate Reduction |

Data derived from a study on high-fat diet-induced obesity in mice. nih.gov

Another relevant data point concerns the effect of L-leucine and L-alanine on foo expression in E. coli.

| Condition | β-galactosidase activity (Miller units) |

| Absence of amino acids (very dark blue colonies) | 1619 |

| Absence of amino acids (dark blue colonies) | 611 |

| Presence of alanine | 305 |

| Presence of leucine | 381 |

Data representing the average of three colonies. nih.gov

Studies on Oxidative Damage of Biological Molecules Mediated by this compound Analogues

Research into the biological roles of this compound analogues has included investigations into their potential involvement in mediating oxidative damage to biological molecules. Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, can lead to damage of lipids, proteins, and DNA, contributing to various pathologies researchgate.netucl.ac.ukmdpi.comnih.gov. While this compound itself is a simple dipeptide, studies involving peptides containing leucine and alanine residues, or modifications thereof, offer insights into how such structures might influence oxidative processes.

Peptides can exhibit antioxidant properties by scavenging free radicals or enhancing the activity of antioxidant enzymes researchgate.net. Conversely, certain peptide structures or their degradation products might participate in reactions that promote oxidative damage. The specific sequence and composition of amino acids within a peptide, as well as their chirality, significantly influence its biological activity and interaction with reactive species acs.orgacs.org. For instance, amino acids like methionine, tryptophan, and histidine are particularly susceptible to oxidation iris-biotech.de.

Studies examining the effects of peptide analogues on oxidative stress have sometimes involved modifications to leucine or alanine residues within larger peptide sequences. For example, research on melittin (B549807) analogues, where leucine residues were substituted with alanine, showed a progressive decrease in the ability of these analogues to neutralize LPS-induced reactive oxygen species generation in macrophage cells nih.gov. This suggests that the presence and position of leucine residues, and their substitution with alanine, can impact a peptide's capacity to modulate oxidative stress responses nih.gov.

Another area of research involves the study of amino acid derivatives and their impact on oxidative processes. While not directly focused on this compound, studies on L-alanine metabolism and its derivatives in various organisms, including bacteria, highlight the metabolic context in which alanine-containing peptides exist researchgate.net. Furthermore, research on the oxidative deamination of L-amino acids by L-amino acid oxidases (LAOs) demonstrates how enzymatic processing of amino acids can generate hydrogen peroxide, a key ROS acs.org.

Investigations into the effects of dietary supplementation with substances like β-glucans on oxidative stress in organisms such as rainbow trout have measured the activity of lysosomal enzymes, including leucyl aminopeptidase (B13392206), as biomarkers of oxidative stress and cellular damage researchgate.netresearchgate.netnih.gov. Changes in the activity of leucyl aminopeptidase in response to oxidative challenges or protective interventions suggest a link between the metabolic processing of leucine-containing peptides and the cellular response to oxidative stress researchgate.netresearchgate.netnih.gov.

While direct studies specifically detailing oxidative damage mediated by this compound analogues (as opposed to analogues modulating oxidative stress induced by other factors) are limited in the provided search results, the broader context of peptide interactions with oxidative processes and the impact of amino acid substitutions (like leucine to alanine) in peptide sequences provide a framework for understanding potential mechanisms. The susceptibility of certain amino acids to oxidation and the role of enzymes like leucyl aminopeptidase in peptide metabolism are relevant factors in considering how this compound or its analogues might indirectly influence the oxidative state of biological molecules.

Data Table:

| Peptide Analogue | Leucine-to-Alanine Substitutions | Effect on LPS-induced ROS Neutralization (vs. Melittin) | Reference |

| Melittin | None | Neutralized | nih.gov |

| MM-1 | One Leucine replaced by Alanine | Partially neutralized | nih.gov |

| MM-2 | Two Leucines replaced by Alanine | Almost completely failed to inhibit ROS augmentation | nih.gov |

Note: This table is based on descriptive findings from the referenced study nih.gov and illustrates the impact of specific amino acid substitutions in a peptide analogue on oxidative stress markers.

Advanced Applications and Functionalization Strategies of L Leucyl L Alanine

Peptide-Polymer Hybrid Systems

The combination of peptides with synthetic polymers offers a route to novel materials that leverage the specific functionalities of peptides and the structural diversity and processability of polymers. acs.orgresearchgate.net L-Leucyl-L-alanine has been incorporated into such hybrid systems.

Synthesis and Behavior of Methacrylamide-L-leucyl-L-alanine Copolymers

Methacrylamide-based copolymers incorporating this compound have been synthesized to create peptide-polymer conjugates. One approach involves the synthesis and radical polymerization of methacrylamide (B166291) monomers functionalized with this compound or its derivatives, such as N-methacryloyl-L-leucyl-L-alanine methyl ester (MA-LA-M). cmu.eduacs.org Radical polymerization of MA-LA-M in the presence of an initiator like AIBN has been shown to yield the corresponding polymer, poly(MA-LA-M), with significant molecular weights. acs.org

Research has investigated the radical polymerization behavior of methacrylamides containing this compound oligopeptide moieties, examining the effect of peptide chain length on polymerizability. cmu.eduresearchgate.net Studies have also explored the synthesis and radical polymerization behavior of methacrylamides with different peptide moieties, including those with this compound methyl ester structures. acs.orgresearchmap.jp The resulting polymers can exhibit increased absolute values of specific rotation compared to their monomeric counterparts. acs.org

Data on the polymerization of N-methacryloyl-L-leucyl-L-alanine methyl ester (MA-LA-M) provides insights into the behavior of these copolymers:

| Monomer | Initiator | Solvent | Concentration (mol/L) | Resulting Polymer | M̄n | 10% Weight Loss Temperature (N₂) | Specific Rotation ([α]D) |

| MA-LA-M | AIBN | Chlorobenzene | 1.0 | poly(MA-LA-M) | 196,000 | 300 °C | -76.5° (Polymer) |

| MA-LA-M | - | - | - | MA-LA-M (Monomer) | - | - | -48.0° (Monomer) |

This table highlights the successful polymerization and the change in specific rotation upon transformation from monomer to polymer, indicating the incorporation of the chiral dipeptide into the polymer structure.

Engineering of Artificial Zymogens and Enzyme Activation Cascades

This compound can play a role in the engineering of artificial zymogens and enzyme activation cascades, often within the context of protein-polymer hybrids. Artificial zymogens are designed to mimic the controlled activation of natural zymogens, which are inactive enzyme precursors. acs.orgresearchgate.netcollectionscanada.gc.ca By grafting cleavable peptide inhibitors onto enzymes using techniques like surface-initiated atom transfer radical polymerization (ATRP), researchers have created hybrid systems that exhibit reduced catalytic efficiency. acs.org

While not exclusively focused on this compound, the principles of engineering these systems involve incorporating specific peptide sequences that can be recognized and cleaved by trigger proteases, leading to enzyme activation. acs.org The modular design of peptide-polymer conjugates allows for the incorporation of various peptide sequences and polymers to achieve desired functionalities and controlled activation in response to environmental stimuli. acs.orgacs.org This approach has potential for creating enzyme activation cascades, where the activation of one artificial enzyme triggers the activation of another, amplifying the initial signal. acs.org

Biomaterial and Pharmaceutical Engineering

This compound's properties make it suitable for applications in biomaterial and pharmaceutical engineering, particularly in areas like encapsulation, delivery, and diagnostics.

Dipeptide-Based Cocrystals as Encapsulation Systems for Active Agents

Dipeptides, including this compound, can form cocrystals, which are crystalline structures composed of two or more components. researchgate.net this compound has been shown to form inclusion crystals with various alkyl methyl sulfoxides, demonstrating its ability to encapsulate other molecules. researchgate.net Single-crystal X-ray analyses have revealed that this compound molecules can self-assemble into layer structures, within which the guest molecules are included. researchgate.net This enantioselective inclusion property suggests the potential for using this compound-based cocrystals as encapsulation systems for active pharmaceutical agents or other molecules, potentially influencing their stability, solubility, or release properties. researchgate.net

Self-Assembling Peptides for Therapeutic Delivery

Short peptides, including dipeptides, can self-assemble into various nanostructures such as fibers, tubes, and hydrogels. researchgate.netacs.orgmdpi.comnih.gov This self-assembly property is driven by interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking in the case of aromatic residues. researchgate.netmdpi.com While diphenylalanine is a well-studied example of a self-assembling dipeptide forming nanotubes, this compound's ability to form inclusion crystals through self-assembly into layer structures indicates its potential in creating defined architectures. researchgate.netmdpi.comnih.gov

Self-assembling peptides offer advantages as vehicles for therapeutic delivery due to their biocompatibility, potential for high drug loading efficiency, and capacity for sustained release. mdpi.comnih.gov The ability to tune the self-assembly by modifying the peptide sequence or incorporating other molecules allows for the design of nanocarriers with specific properties, including targeted delivery. mdpi.com Although the direct self-assembly of this compound into delivery vehicles is an area of ongoing research, its inclusion properties and ability to form ordered structures highlight its relevance in the broader field of self-assembling peptides for biomedical applications. researchgate.net

Integration of this compound in Diagnostic Systems

This compound has found application in diagnostic systems. Notably, it is a component in the UMTEST® PKU system, a diagnostic kit used for the detection of phenylketonuria in newborns. sld.cusld.cumedigraphic.com In this application, this compound is a crucial reagent. Due to its limited stability in aqueous solution, it is incorporated into the kit in a lyophilized form. sld.cusld.cumedigraphic.com

The lyophilization process for this compound formulations has been studied to ensure stability and efficacy. Techniques such as Differential Thermal Analysis/Impedance (DTA/Zsinϕ) and lyomicroscopy are used to determine critical parameters for lyophilization, such as freezing temperature and collapse temperature (Tc). sld.cusld.cumedigraphic.com For the this compound component in the UMTEST® PKU system, it has been determined that the freezing step should be conducted below –30 °C, and the product temperature during primary drying should not exceed the collapse temperature of –18.9 °C. sld.cusld.cumedigraphic.com These findings are critical for designing an effective lyophilization cycle that preserves the stability and activity of this compound within the diagnostic kit. sld.cusld.cu

Furthermore, this compound has been noted for its ability to inhibit ubiquitin-mediated protein degradation and its use as a fluorescence intensifier in fluorimetric methods, suggesting potential roles in research and diagnostic assays involving these processes. scbt.com

Advanced Analytical Methodologies for L Leucyl L Alanine Research

Chromatographic and Spectrometric Techniques for Characterization

Chromatographic and spectrometric methods are fundamental for the identification, characterization, and quantification of L-Leucyl-L-alanine in various samples.

Untargeted Metabolomic Profiling using LC-ESI-QTOF

Untargeted metabolomic profiling using Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometry is a technique used to identify and quantify a wide range of metabolites in a sample. This compound has been identified as a metabolite in studies utilizing untargeted metabolomic profiling with LC-ESI-QTOF. For instance, it was detected in the plasma of female rats in a study investigating the effects of cocoa shell extract supplementation researchgate.netmdpi.com. The identification of this compound in such studies suggests its presence in biological systems and highlights the utility of LC-ESI-QTOF in detecting this dipeptide within complex biological matrices researchgate.netmdpi.com. LC-ESI-QTOF provides both chromatographic separation and high-resolution mass spectral data, enabling the tentative identification and relative quantification of numerous compounds, including dipeptides like this compound mdpi.com.

Thermal and Microscopic Techniques for Process Design

Understanding the thermal behavior of this compound is critical, particularly in the context of lyophilization (freeze-drying), a common method for stabilizing labile substances. Techniques like Differential Thermal Analysis/Impedance and Lyomicroscopy are employed for this purpose.

Differential Thermal Analysis/Impedance (DTA/Zsinφ) for Lyophilization Process Design

Differential Thermal Analysis (DTA) and Impedance (Zsinφ) measurements are combined techniques used to characterize the thermal properties of formulations during freezing and drying, which is essential for designing effective lyophilization cycles. For this compound, DTA/Zsinφ has been used to determine critical temperatures relevant to its lyophilization sld.curesearchgate.netsld.cu. The impedance (Zsinφ) measurements provide information on matrix mobility as a function of temperature sld.curesearchgate.net. Studies have shown that for the proper lyophilization of this compound, the freezing step must occur at temperatures below –30 ºC sld.curesearchgate.netsld.cu. Furthermore, during the primary drying phase (sublimation), the product temperature at the sublimation front should not exceed –18.9 ºC sld.curesearchgate.netsld.cu. These critical temperatures, determined by DTA/Zsinφ, are vital for preventing collapse and ensuring the quality of the lyophilized product sld.cusld.cu.

Research findings using DTA/Zsinφ for this compound lyophilization have indicated specific temperature requirements for successful processing. An example of data derived from such analysis would involve identifying inflection points in the impedance curve corresponding to changes in the physical state of the material during freezing and thawing. One study noted a negative inflection in impedance values at –40.32 °C, attributed to matrix destabilization, although this phenomenon appeared to have no influence on lyophilization parameters sld.cu. The subsequent increase in temperature values after reaching –36.29 °C was linked to the recrystallization of formulation components sld.cu.

Lyomicroscopy for Real-Time Process Observation

Lyomicroscopy is a technique that allows for the real-time microscopic observation of a sample's behavior during a freeze-drying cycle sld.curesearchgate.netsld.cu. It is often used in conjunction with DTA/Zsinφ to visually confirm the critical temperatures and physical changes occurring during lyophilization, such as ice crystal formation, melting, and collapse sld.curesearchgate.net. Lyomicroscopy is considered a key technique for establishing the collapse temperature (Tc) of a formulation sld.curesearchgate.net. By observing the sample under a microscope as the temperature and pressure are controlled, researchers can determine the maximum product temperature that can be tolerated during primary drying without the structure collapsing sld.cusld.cu. This visual information complements the thermal data obtained from DTA/Zsinφ, providing a comprehensive understanding of the formulation's behavior during freeze-drying sld.cusld.cu.

Q & A

Q. How is L-Leucyl-L-alanine synthesized and characterized in laboratory settings?

this compound is synthesized via enzymatic coupling or solid-phase peptide synthesis. Characterization employs thin-layer chromatography (TLC) with cellulose-based plates and eluents like 1-propanol/water (80/20 v/v) to assess purity . Mass spectrometry (MS) confirms molecular identity (m/z 218.0903, C₈H₁₄N₂O₅) , while nuclear magnetic resonance (NMR) resolves structural details, including protonation states under varying pH .

Q. What enzymatic assays utilize this compound as a substrate?

this compound serves as a substrate in assays for alanine dehydrogenase and aminopeptidase activity. For example:

- Alanine dehydrogenase assays : Measure NADH oxidation at 340 nm using Bacillus subtilis enzymes, with L-alanine as a co-substrate .

- Aminopeptidase test strips : Hydrolyze L-alanine-4-nitroanilide to release 4-nitroaniline, detectable at 405 nm . These strips are used to identify microbial aminopeptidase activity .

Advanced Research Questions

Q. How does sequence isomerism (e.g., Leu-Ala vs. Ala-Leu) affect biological activity in cell culture systems?

Sequence isomers exhibit distinct solubility and stability profiles, impacting their utility in cell culture media. For example, this compound (Leu-Ala) outperforms L-alanyl-L-leucine (Ala-Leu) in CHO cell lines due to enhanced stability under physiological conditions. Experimental designs should compare isomers in parallel cultures, monitoring cell viability, metabolite consumption (e.g., glucose/glutamine), and protein expression via ELISA or Western blot .

Q. What analytical techniques resolve contradictions in this compound’s protonation behavior under varying pH?

Conflicting data on protonation states arise from method-specific sensitivities. FlowNMR titration (Scheme 4 in ) dynamically tracks pH-dependent chemical shifts (e.g., carboxyl and amino groups) with high resolution. Complementary techniques like capillary electrophoresis or isothermal titration calorimetry (ITC) validate NMR findings by quantifying dissociation constants (pKa) and binding thermodynamics .

Q. How does this compound modulate ubiquitin-mediated protein degradation pathways?

this compound inhibits ubiquitin ligases, reducing proteasomal degradation of target proteins. Methodological approaches include:

- Fluorescence assays : Monitor degradation of fluorophore-tagged substrates (e.g., GFP fusion proteins) in HEK293 cells treated with the dipeptide .

- Gene expression profiling : Use RNA-seq to identify downstream genes (e.g., IL-1β, TNF-α) regulated by this compound-induced signaling .

Q. What strategies optimize the detection of this compound in complex biological matrices?

- Sample preparation : Deproteinize matrices using acetonitrile or solid-phase extraction to reduce interference .

- Analytical methods :

- LC-MS/MS : Achieve nM sensitivity with a C18 column and electrospray ionization (ESI+) .

- TLC-MS hyphenation : Combine cellulose TLC with MALDI-TOF for rapid screening in microbial cultures .

Data Contradiction Analysis

-

Antimicrobial vs. Immunomodulatory Effects : While reports antimicrobial activity against E. coli and S. aureus, other studies emphasize its role in stimulating pro-inflammatory cytokines (e.g., IL-1β). Researchers should contextualize these findings by testing the dipeptide in dual-assay systems (e.g., co-cultures of immune cells and bacteria) to disentangle direct antimicrobial effects from immune-mediated responses .

-

Stability in Media Formulations : highlights Leu-Ala’s stability in CHO media, whereas notes hydrolysis risks in aqueous buffers. To reconcile this, conduct accelerated stability studies (e.g., 40°C/75% RH) across formulations, quantifying degradation products via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.